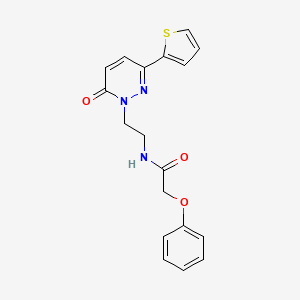

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an ethyl-linked 2-phenoxyacetamide moiety at position 1. The pyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The thiophen-2-yl group enhances electronic interactions with biological targets, while the phenoxyacetamide chain contributes to solubility and bioavailability.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGQINXTTXSDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring fused with a thiophene moiety and an acetamide functional group. The molecular formula is with a molecular weight of approximately 447.5 g/mol. The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O3S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 1219906-34-9 |

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various strains of bacteria and fungi, indicating potential applications in treating infections.

Anticancer Properties

Research has indicated that the thiophene and pyridazine components of the compound may contribute to anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The phenoxyacetamide moiety has been associated with anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.

The biological activity of this compound appears to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, which could enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential of this compound:

- Anti-tubercular Activity : A study synthesized various pyridazine derivatives, some exhibiting significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

- Cytotoxicity Assessment : Compounds derived from similar structures were tested for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity while maintaining antimicrobial efficacy .

- Structure Activity Relationship (SAR) : Investigations into the SAR of thiophene-containing compounds have revealed that modifications at specific positions can enhance biological activity, guiding future synthetic strategies for optimizing efficacy .

Comparison with Similar Compounds

Structural and Functional Insights

- Thiophen vs.

- Acetamide Linkers: The phenoxy group in the target compound may improve aqueous solubility compared to the trifluoromethylphenyl group in ’s analog, which enhances membrane permeability but risks metabolic instability .

- Heterocyclic Cores: Quinazolinone derivatives () exhibit stronger anticancer activity due to sulfamoyl and thioacetamide groups, whereas pyridazinones (target compound) are more associated with antibacterial effects .

Bioactivity and Pharmacological Potential

- Metabolic Stability: Thiomorpholinyl-substituted analogs () demonstrate reduced hepatic clearance, a trait the target compound may lack due to its phenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.